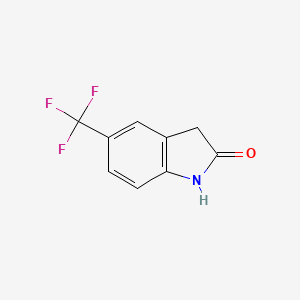

5-(トリフルオロメチル)インドリン-2-オン

概要

説明

5-(Trifluoromethyl)indolin-2-one derivatives are a class of compounds that have gained attention due to their potential biological activities. These compounds are characterized by the presence of a trifluoromethyl group at the third position of the indolin-2-one skeleton, which is a structural motif found in many bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals, making these derivatives interesting targets for drug development .

Synthesis Analysis

The synthesis of trifluoromethylated indoles, including 5-(trifluoromethyl)indolin-2-one derivatives, involves several strategies. One approach is the comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles, which can be used as photoaffinity labels in biological functional analysis . Another method involves disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, leading to the formation of indoline derivatives . Additionally, solid-phase synthesis techniques have been employed to create 2,3,5-trisubstituted indoles, which can be further modified to introduce a trifluoromethyl group at the relevant position .

Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)indolin-2-one derivatives is characterized by the indolin-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The trifluoromethyl group at the C-3 position is a key structural feature that influences the electronic properties of the molecule and can affect its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 5-(trifluoromethyl)indolin-2-one derivatives is influenced by the presence of the trifluoromethyl group, which can participate in various chemical reactions. For instance, the synthesis of these compounds often involves nucleophilic cyclizations, where the trifluoromethyl group can stabilize the transition state and facilitate the formation of the indole ring . The indole core itself can undergo further functionalization through reactions such as palladium-mediated coupling, acylation, and halogenation to introduce additional substituents at various positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)indolin-2-one derivatives are significantly influenced by the trifluoromethyl group. This group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes. The electronegativity of the fluorine atoms also affects the acidity and basicity of adjacent functional groups, potentially altering the compound's pharmacokinetic and pharmacodynamic profiles. The solid-phase synthesis approach allows for the rapid generation of a diverse array of indole derivatives, enabling the exploration of structure-activity relationships and optimization of desired properties .

Relevant Case Studies

Case studies involving 5-(trifluoromethyl)indolin-2-one derivatives have demonstrated their potential in various biological applications. For example, a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins were synthesized and evaluated for their in vitro cytotoxic and antibacterial activities. Some of these derivatives showed promising activity against cancer cell lines and bacterial strains, such as S. aureus. In silico molecular docking studies were also conducted to identify lead molecules for further development . These case studies highlight the therapeutic potential of 5-(trifluoromethyl)indolin-2-one derivatives and underscore the importance of their continued investigation.

科学的研究の応用

HIV 抗ウイルス剤

5-(トリフルオロメチル)インドリン-2-オンと類似の化合物を含む、インドリルおよびオキソクロメニルキサントン誘導体は、分子ドッキング研究を通じてHIV 抗ウイルス剤としての可能性について研究されています。 .

抗ウイルス候補

5-(トリフルオロメチル)インドリン-2-オンの誘導体は、合成されており、優れた抗ウイルス候補として提案されています。その構造はスペクトルデータと元素分析によって検証されています。 .

抗炎症活性

一部の3-置換インドリン-2-オン誘導体は、有意な抗炎症活性を示しており、一酸化窒素産生を阻害し、TNF-αとIL-6の産生を抑制し、炎症関連のmRNA発現を抑制します。 .

将来の方向性

Indole derivatives, which include compounds like 5-(Trifluoromethyl)indolin-2-one, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .

作用機序

Target of Action

The primary target of 5-(Trifluoromethyl)indolin-2-one is Topoisomerase IV . This enzyme plays a crucial role in DNA replication, making it a valuable target for various therapeutic agents .

Mode of Action

5-(Trifluoromethyl)indolin-2-one interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the cessation of cellular proliferation .

Biochemical Pathways

The compound affects the biochemical pathway involving Topoisomerase IV, which is essential for DNA replication . By inhibiting this enzyme, the compound disrupts the normal cell cycle, leading to the cessation of cell proliferation .

Pharmacokinetics

This suggests that they may have good bioavailability and distribution throughout the body .

Result of Action

The inhibition of Topoisomerase IV by 5-(Trifluoromethyl)indolin-2-one leads to the disruption of DNA replication . This results in the cessation of cell proliferation, which can be beneficial in the treatment of conditions characterized by abnormal cell growth, such as cancer .

Action Environment

The action of 5-(Trifluoromethyl)indolin-2-one, like many other compounds, can be influenced by various environmental factors.

特性

IUPAC Name |

5-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTVMNWZIWPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395698 | |

| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71293-62-4 | |

| Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

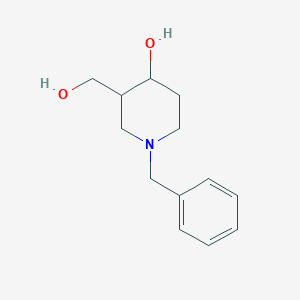

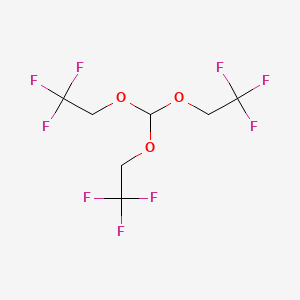

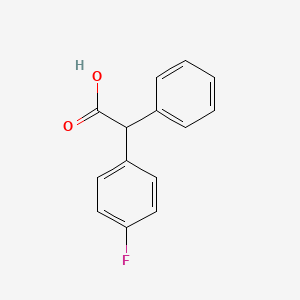

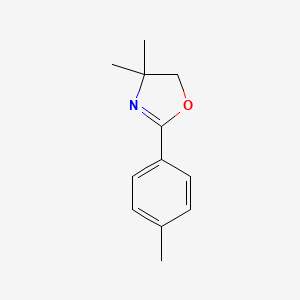

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)

![7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1306901.png)

![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)